
(R)-2-Benzyl-3-hydroxypropanoic acid
Vue d'ensemble
Description
(R)-2-Benzyl-3-hydroxypropanoic acid, also known as (R)-2-benzylpropionic acid, is a naturally occurring fatty acid that has been studied for its potential health benefits. It is found in various plants, including strawberries, apples, and almonds, as well as in some animal products. It has been used in the medical field for many years and is now being investigated for its potential therapeutic properties.
Applications De Recherche Scientifique
Synthesis of Optically Active Compounds :
- Used in the synthesis of optically active 2-amino-2-methyl-3-phenylpropanoic acid through optical resolution and chemical transformations (Shiraiwa et al., 2002).
Enzyme-Catalyzed Synthesis :
- Employed in multistep enzymatic procedures to produce highly enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids and their derivatives (Brem et al., 2009).
Inhibition of Carboxypeptidase A :
- Acts as a competitive inhibitor of carboxypeptidase A, a significant finding in the study of enzyme mechanisms and inhibitor design (Galardy & Kortylewicz, 1984).
- Another study found that (R)-2-Benzyl-3-nitropropanoic acid is a potent inhibitor of carboxypeptidase A, contributing to the understanding of enzyme inhibition and transition state theory (Wang et al., 2008).
Chemical Building Blocks :
- Recognized as a potential building block for organic synthesis or high-performance polymers, with research focused on eco-sustainable processes leading to 3-hydroxypropanoic acid (Pina et al., 2011).
Production from Renewable Resources :
- Explored for production from glycerol by metabolically engineered bacteria, demonstrating its potential as a valuable platform chemical for various industrial applications (Jers et al., 2019).
Enzyme Inhibition Studies :
- Studied for its stereochemistry in enzyme inhibition, providing insights into the mechanisms of action of enzyme inhibitors (Kim & Chung, 1999).
Antibacterial and Antituberculosis Effects :
- A compound related to (R)-2-Benzyl-3-hydroxypropanoic acid showed activity against Mycobacterium tuberculosis, suggesting potential applications in developing new antibacterial agents (Deng et al., 2013).
Pharmacological Evaluation :
- Used in the synthesis and evaluation of novel anti-inflammatory and anti-platelet aggregation agents, highlighting its relevance in pharmaceutical research (Rong et al., 2019).
Biological Activity Studies :
- The derivatives of this compound, such as (R)-3-hydroxyoctanoic acid, have been evaluated for antimicrobial activity and antiproliferative effect, underlining the compound's significance in the study of bioactive compounds (Radivojević et al., 2015).
Optical Resolution in Synthesis :
- Utilized in the optical resolution of threo-2-amino-3-hydroxy-3-phenylpropanoic acid, a process important for the production of optically active pharmaceuticals (Shiraiwa et al., 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R)-2-benzyl-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUHFHDKXQBHMH-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


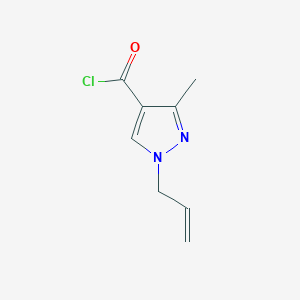
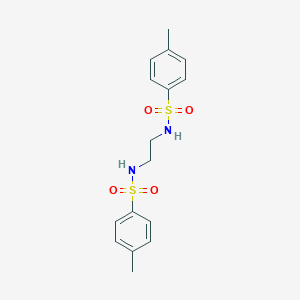
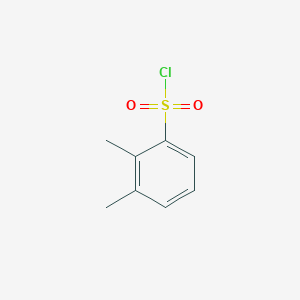
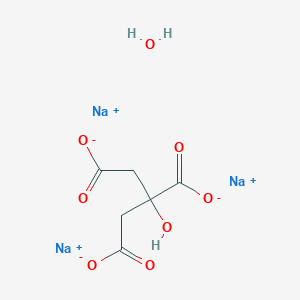



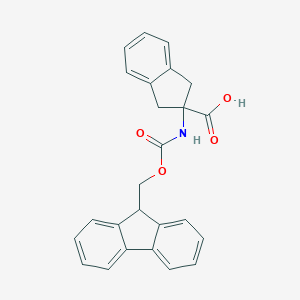

![[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate](/img/structure/B51033.png)


